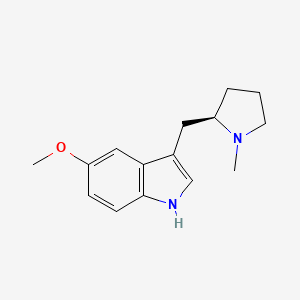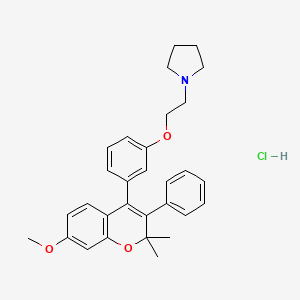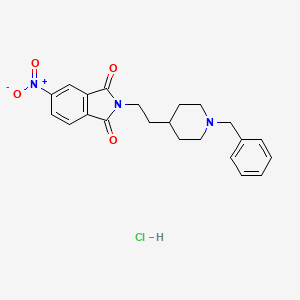
1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride is a complex organic compound with a diverse range of applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a nitro group, a piperidine ring, and an isoindole-dione core. These structural elements contribute to its biological activity and potential therapeutic uses.
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride involves several steps, typically starting with the preparation of the isoindole-dione core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring allows for various substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and piperidine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds include other isoindole-dione derivatives and piperidine-containing molecules. Compared to these compounds, 1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific structural features and the presence of both a nitro group and a piperidine ring. This combination of features contributes to its distinct biological activity and potential therapeutic applications .
Propiedades
Número CAS |
113045-27-5 |
|---|---|
Fórmula molecular |
C22H24ClN3O4 |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
2-[2-(1-benzylpiperidin-4-yl)ethyl]-5-nitroisoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H23N3O4.ClH/c26-21-19-7-6-18(25(28)29)14-20(19)22(27)24(21)13-10-16-8-11-23(12-9-16)15-17-4-2-1-3-5-17;/h1-7,14,16H,8-13,15H2;1H |
Clave InChI |
MAGNXZDCMHSBRL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


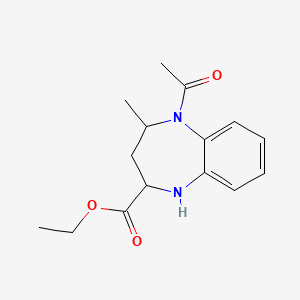

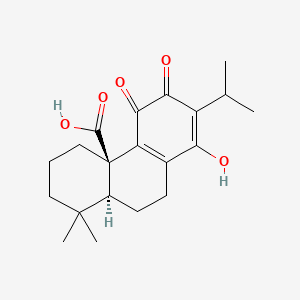
![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
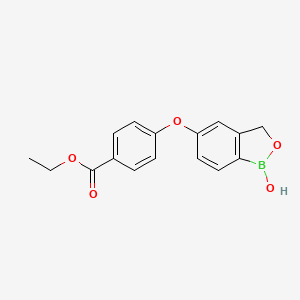


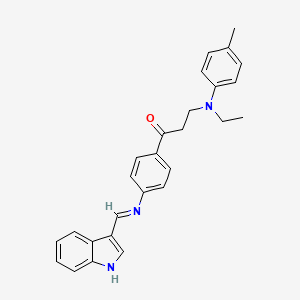
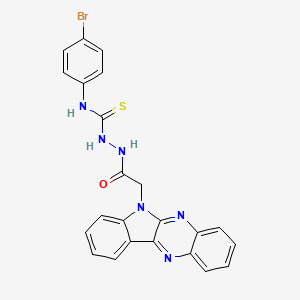
![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
